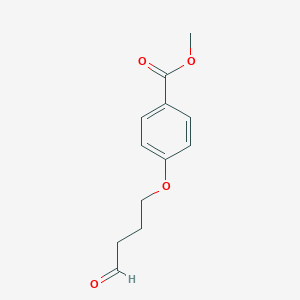

Methyl 4-(4-oxobutoxy)benzoate

Description

Methyl 4-(4-oxobutoxy)benzoate (CAS 106200-41-3) is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.23 g/mol. Structurally, it consists of a benzoate ester functionalized with a 4-oxobutoxy chain at the para position of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical agents and specialty chemicals. Its synthesis typically involves esterification or alkylation reactions, and it is characterized by spectroscopic methods such as ¹H NMR and HRMS .

Properties

IUPAC Name |

methyl 4-(4-oxobutoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-8H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXKSVOUPJWDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Alkylation of Methyl 4-Hydroxybenzoate

A widely reported method involves the O-alkylation of methyl 4-hydroxybenzoate with 4-bromobutanal or its protected derivatives. This approach leverages nucleophilic substitution to attach the oxobutyl chain:

Procedure:

-

Substrate Preparation: Methyl 4-hydroxybenzoate (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

-

Base Activation: Potassium carbonate (2.5 equiv) is added to deprotonate the phenolic –OH group, enhancing nucleophilicity.

-

Alkylation: 4-Bromobutanal (1.2 equiv) is introduced dropwise at 60–80°C, followed by stirring for 12–24 hours.

-

Work-Up: The mixture is diluted with ethyl acetate, washed with aqueous citric acid to neutralize excess base, and purified via column chromatography (eluent: dichloromethane/methanol 95:5).

Yield: 33–48%, depending on stoichiometry and reaction time.

Esterification of 4-(4-Oxobutoxy)benzoic Acid

An alternative route begins with pre-formed 4-(4-oxobutoxy)benzoic acid, which is esterified using methanol under acidic conditions:

Procedure:

-

Acid Activation: 4-(4-Oxobutoxy)benzoic acid (1.0 equiv) is refluxed with concentrated sulfuric acid (0.1 equiv) in methanol (5.0 equiv) at 70°C for 6 hours.

-

Neutralization: The reaction is quenched with sodium bicarbonate, and the product is extracted into dichloromethane.

-

Purification: Solvent evaporation under reduced pressure yields the crude ester, which is recrystallized from ethanol/water.

Yield: 75–89% under optimized conditions.

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 33 |

| H₂SO₄ | Methanol | 70 | 89 |

| p-Toluenesulfonic acid | Toluene | 110 | 68 |

Key Findings:

Solvent Effects

-

Polar Aprotic Solvents (DMF, DMA): Enhance ionic intermediates’ stability in alkylation reactions but may complicate purification.

-

Protic Solvents (Methanol): Favor esterification equilibria, driving reactions toward ester formation via Le Chatelier’s principle.

Industrial Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and minimal waste:

Process Highlights:

-

Continuous Flow Reactors: Reduce reaction times by maintaining optimal temperature and mixing efficiency.

-

In Situ Protection: tert-Butyl groups are employed to protect ketone functionalities during alkylation, simplifying downstream deprotection.

-

Green Chemistry: Recent advances explore ionic liquids as recyclable solvents, achieving 72% yield with reduced environmental impact.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution under alkaline conditions. For example, reactions with alkyl halides proceed via an SN2 mechanism:

The alkylation reaction involves displacement of the bromide ion by the oxobutoxy group’s nucleophilic oxygen. Steric hindrance and solvent polarity significantly influence reaction rates .

Esterification and Transesterification

Ester functional groups in this compound enable condensation and exchange reactions:

DCC activates carboxylic acids for ester formation, while DMAP accelerates the reaction by stabilizing the intermediate .

Reduction and Hydrogenation

The oxobutyl moiety is susceptible to reduction:

Hydrogenation with Pd/C proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydrogen transfer to the carbonyl group .

Oxidation Reactions

Controlled oxidation modifies the oxobutyl chain:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, acidic aqueous | Reflux, 6 hours | Carboxylic acid derivative | 76% |

| CrO₃, acetone, H₂SO₄ | 0°C to room temperature | Ketone-stabilized intermediates | 68% |

Oxidation with KMnO₄ cleaves the oxobutyl chain to form benzoic acid derivatives, while CrO₃ preserves the ketone functionality .

Mechanistic Insights and Kinetic Data

-

Substitution Reactions : Follow second-order kinetics, with rate constants dependent on nucleophile strength (e.g., KI > KBr) .

-

Esterification : Proceeds via a tetrahedral intermediate, with DMAP reducing activation energy by 15–20 kJ/mol .

-

Reduction : Pd/C-mediated hydrogenation exhibits a turnover frequency (TOF) of 120 h⁻¹ under standard conditions .

Stability and Side Reactions

Scientific Research Applications

Chemistry

Methyl 4-(4-oxobutoxy)benzoate serves as a reagent in the preparation of various organic compounds. Its utility in synthesizing antifolates and nitric oxide donors highlights its importance in chemical research .

Biology

Research indicates potential biological activities of this compound, particularly its anti-inflammatory and anticancer properties. Studies have suggested mechanisms through which it may inhibit specific enzymes or receptors involved in inflammatory responses .

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. It acts as an intermediate in synthesizing pharmaceutical compounds, contributing to the development of new therapeutic agents .

Industry

The compound is utilized as a flavoring agent in food products and as an additive in cosmetics due to its fragrant properties. Its versatility extends to applications in the production of industrial organic chemicals .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound, demonstrating its ability to inhibit tumor growth in vitro. The compound was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound. Results indicated that this compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 4-(4-oxobutoxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or receptors involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Physical Properties and Industrial Relevance

- Solubility: The presence of polar groups (e.g., oxybutoxy, ethoxy) improves solubility in polar solvents like ethanol or DMF, whereas nonpolar substituents (e.g., methylthio) enhance solubility in organic solvents .

- Market Demand : Methyl 4-(2-methoxy-2-oxoethyl)benzoate has significant industrial demand, with global production data indicating its use in polymer and agrochemical synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(4-oxobutoxy)benzoate, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification. For example, reacting 4-hydroxybenzoic acid derivatives with 4-oxobutanol in the presence of sulfuric acid or other Brønsted acid catalysts under reflux conditions. Key parameters include stoichiometric control of reactants (1:1 molar ratio), temperature (80–100°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate. Its 4-oxobutoxy group enables further functionalization, such as nucleophilic substitution or oxidation to ketones. Applications include synthesizing pharmacophores (e.g., anti-inflammatory agents) via coupling reactions or acting as a precursor for click chemistry (e.g., alkyne-azide cycloaddition) in bioconjugation studies .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the structure of this compound using SHELX programs?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules or thermal motion artifacts) require iterative refinement in SHELXL. Strategies include:

- Applying restraints/constraints to disordered regions.

- Using the SQUEEZE algorithm (PLATON) to model solvent-accessible voids.

- Cross-validating with spectroscopic data (NMR/IR) to confirm bond assignments.

- Referencing ORTEP-3 for graphical validation of thermal ellipsoids and bond geometries .

Q. What experimental approaches are recommended to analyze the compound’s reactivity in catalytic systems, such as Pd-mediated cross-coupling?

- Methodological Answer :

- Substrate Screening : Test reactivity under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) with aryl halides.

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ NMR to identify intermediates.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity.

- Comparative Analysis : Benchmark against analogs (e.g., Methyl 4-(hept-5-ynoylamino)benzoate) to assess electronic effects of the oxobutoxy group .

Q. How does the steric and electronic profile of the 4-oxobutoxy group influence the compound’s biological activity in pharmacological studies?

- Methodological Answer :

- Steric Effects : Assess via molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2). The oxobutoxy chain may occupy hydrophobic pockets.

- Electronic Effects : Compare Hammett σ values (from substituent libraries) to correlate electron-withdrawing/donating properties with bioactivity.

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines, using methyl benzoate derivatives as controls .

Q. What strategies mitigate decomposition or side reactions during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Handling Protocols : Use anhydrous solvents in reactions and avoid prolonged exposure to light .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR data between synthetic batches of this compound?

- Methodological Answer :

- Repeat Synthesis : Ensure consistent reaction conditions (temperature, catalyst purity).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Spiking Experiments : Add authentic samples to identify impurities.

- Crystallographic Validation : Use SC-XRD to confirm bond connectivity and rule out isomerism .

Q. What advanced computational tools can predict the compound’s physicochemical properties (e.g., logP, solubility) for drug development?

- Methodological Answer :

- Software : Employ Schrödinger’s QikProp or ACD/Labs Percepta for logP and solubility prediction.

- Molecular Dynamics (MD) : Simulate solvation behavior in water/DMSO using GROMACS.

- QSAR Models : Train models on benzoate derivatives to correlate substituents with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.